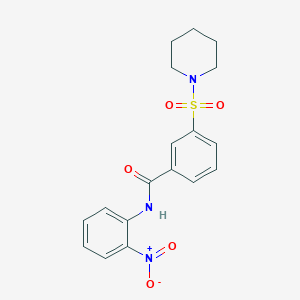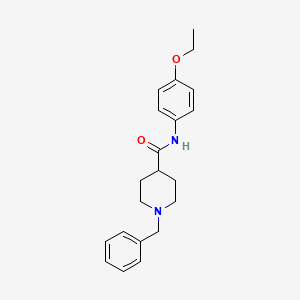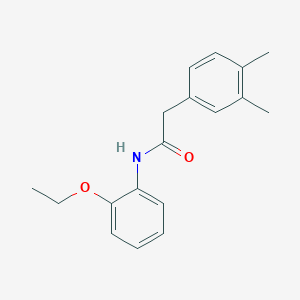
5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide, also known as MPPI, is a chemical compound that has gained significant attention in the field of neuroscience research due to its potential therapeutic effects. MPPI is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmitter release in the central nervous system.
Applications De Recherche Scientifique
5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and drug addiction. 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide has been shown to reduce anxiety-like behavior and improve cognitive function in animal models of these disorders. It has also been found to reduce cocaine self-administration in rats, suggesting its potential use as a treatment for drug addiction.
Mécanisme D'action
5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide acts as a selective antagonist of the mGluR7 receptor, which is involved in the regulation of neurotransmitter release in the central nervous system. By blocking the activity of this receptor, 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide can modulate the release of various neurotransmitters, such as glutamate, GABA, and dopamine, which are implicated in the pathophysiology of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide has been shown to modulate the release of various neurotransmitters in the brain, which can lead to changes in behavior and cognitive function. It has been found to increase the release of GABA in the prefrontal cortex, which is involved in the regulation of anxiety and mood. It has also been shown to reduce the release of glutamate in the nucleus accumbens, which is involved in the reward pathway and drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide in lab experiments is its high selectivity for the mGluR7 receptor, which allows for specific modulation of neurotransmitter release. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its effects may be influenced by factors such as dose, route of administration, and animal strain, which need to be carefully controlled in experiments.
Orientations Futures
There are several future directions for research on 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide. One area of interest is its potential use as a treatment for neurological and psychiatric disorders. Further studies are needed to determine its efficacy and safety in humans, as well as its optimal dosing and administration. Another area of research is the development of more selective and potent mGluR7 antagonists, which can provide greater specificity and efficacy in modulating neurotransmitter release. Finally, studies are needed to further elucidate the mechanisms underlying the effects of 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide on neurotransmitter release and behavior, which can provide insights into the pathophysiology of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide involves the reaction between 3-phenylisoxazole-4-carboxylic acid and N-propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide as a white crystalline solid with a melting point of 143-145°C.
Propriétés
IUPAC Name |
5-methyl-3-phenyl-N-propyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-9-15-14(17)12-10(2)18-16-13(12)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWAMIVNVXVFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(ON=C1C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6104352 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1,7-dimethyl-3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4925400.png)
![[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4925411.png)
![ethyl 2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925418.png)
![dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4925422.png)

![17-(4-acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4925434.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B4925443.png)
![2-[3-(3-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4925447.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4925449.png)

![1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4925462.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-1-propanesulfonamide](/img/structure/B4925468.png)

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3,5-dichlorophenyl)benzamide](/img/structure/B4925479.png)